N-[(3-iodophenyl)methyl]oxetan-3-amine
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Overview
Description
N-[(3-iodophenyl)methyl]oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring and an iodophenyl group The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-iodophenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the iodophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening and closing reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the oxetane ring and the subsequent introduction of the iodophenyl group. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(3-iodophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of iodophenyl-substituted compounds.
Scientific Research Applications
N-[(3-iodophenyl)methyl]oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(3-iodophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodophenyl group can also influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: An important precursor for energetic oxetanes, known for its versatility in chemical transformations.
Oxetan-3-amine: A simpler oxetane derivative used in various synthetic applications.
Uniqueness
N-[(3-iodophenyl)methyl]oxetan-3-amine is unique due to the presence of both the oxetane ring and the iodophenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFJBKLJDEZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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